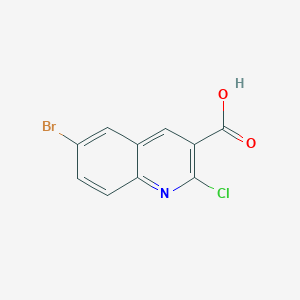

6-Bromo-2-chloroquinoline-3-carboxylic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

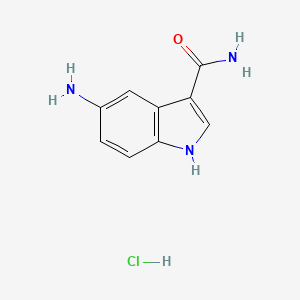

6-Bromo-2-chloroquinoline-3-carboxylic acid is a halogenated heterocycle . It is a unique chemical provided to early discovery researchers . The buyer assumes responsibility to confirm product identity and/or purity .

Molecular Structure Analysis

The molecular formula of 6-Bromo-2-chloroquinoline-3-carboxylic acid is C10H5BrClNO2 . The crystal structure of a related compound, 2-Chloroquinoline-3-carboxylic acid, can be described by two types of crossed layers which are parallel to (110) and (10). The crystal packing is stabilized by inter-molecular C-H⋯O and O-H⋯N hydrogen bonds, resulting in the formation of a two-dimensional network and reinforcing the cohesion of the structure .Chemical Reactions Analysis

While specific chemical reactions involving 6-Bromo-2-chloroquinoline-3-carboxylic acid are not available, related quinoline compounds have been studied. For example, 2-chloroquinoline-3-carbaldehyde has been involved in reductive amination of the formyl group .Physical And Chemical Properties Analysis

The molecular weight of 6-Bromo-2-chloroquinoline-3-carboxylic acid is 270.51 g/mol . The exact mass is 268.92430 g/mol and the monoisotopic mass is 268.92430 g/mol .科学的研究の応用

Synthesis of Quinoline Ring Systems

Quinoline derivatives are pivotal in the synthesis of complex heterocyclic compounds6-Bromo-2-chloroquinoline-3-carboxylic acid serves as a versatile intermediate in constructing fused or binary quinoline-core heterocyclic systems . Its reactivity allows for the formation of diverse quinoline scaffolds, which are essential in medicinal chemistry.

Pharmaceutical Intermediates

This compound is utilized as an intermediate in the pharmaceutical industry . It plays a crucial role in the synthesis of various drugs, particularly those that exhibit anti-inflammatory and antibacterial properties due to the quinoline moiety’s bioactivity.

Medicinal Chemistry Research

The quinoline core of 6-Bromo-2-chloroquinoline-3-carboxylic acid is a significant pharmacophore in drug design . Its structural motif is associated with a broad spectrum of biological activities, making it a valuable entity for developing new therapeutic agents.

Development of Chromogenic Systems

In analytical chemistry, derivatives of carboxylic acids, like 6-Bromo-2-chloroquinoline-3-carboxylic acid , can be used to develop selective chromogenic systems. These systems are capable of differentiating between structurally similar compounds, which is crucial in various chemical analyses .

Bioactive Heterocyclic Compound Synthesis

The compound is instrumental in synthesizing bioactive heterocyclic compounds. These compounds have pharmacological activities and are used in creating new molecules for biological evaluation .

Novel Drug Development

The structural features of 6-Bromo-2-chloroquinoline-3-carboxylic acid contribute to its potential in novel drug development. Its quinoline motif is a cornerstone in the search for new drugs with improved efficacy and reduced side effects .

Safety and Hazards

While specific safety and hazards information for 6-Bromo-2-chloroquinoline-3-carboxylic acid is not available, a related compound, Ethyl 6-Bromo-4-Chloro-3-Quinolinecarboxylate, should be handled with care. Avoid contact with skin and eyes, formation of dust and aerosols, and exposure without special instructions .

将来の方向性

Quinoline and its derivatives have versatile applications in the fields of industrial and synthetic organic chemistry. They play a major role in medicinal chemistry and are considered essential building blocks in organic synthesis . Therefore, the study and application of 6-Bromo-2-chloroquinoline-3-carboxylic acid and its derivatives could be a promising area for future research.

特性

IUPAC Name |

6-bromo-2-chloroquinoline-3-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H5BrClNO2/c11-6-1-2-8-5(3-6)4-7(10(14)15)9(12)13-8/h1-4H,(H,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FIOUCLFBKHTGDY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NC(=C(C=C2C=C1Br)C(=O)O)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H5BrClNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.51 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Bromo-2-chloroquinoline-3-carboxylic acid | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[(4-Methyl-1,4-diazepan-1-yl)methyl]aniline](/img/structure/B1291026.png)

![2-[3-(Dimethylamino)propoxy]-N-methylbenzylamine](/img/structure/B1291032.png)

![1-[2-(4-Methyl-1,4-diazepan-1-yl)phenyl]methanamine](/img/structure/B1291034.png)

![7-Bromo-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine](/img/structure/B1291037.png)

![7-bromo-4-methyl-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine](/img/structure/B1291038.png)

![2-[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]benzoic acid](/img/structure/B1291039.png)

![2-[1-Methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]benzaldehyde](/img/structure/B1291040.png)

![3-{[(Allyloxy)carbonyl]amino}-5-hydroxybenzoic acid](/img/structure/B1291048.png)

![3-{[(Benzyloxy)carbonyl]amino}-5-hydroxybenzoic acid](/img/structure/B1291049.png)